molecular formula C24H26N4O3 B4472107 3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B4472107
M. Wt: 418.5 g/mol
InChI Key: FRMWOYMHKNBTSD-RMKNXTFCSA-N
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Description

The compound 3-(3-oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a quinazolinone derivative featuring a 1,2,3,4-tetrahydroquinazoline-2,4-dione core substituted with a propyl linker bearing a ketone group and a piperazine ring. The piperazine moiety is further functionalized with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) group. The cinnamyl substituent may enhance lipophilicity, influencing membrane permeability and target binding, while the piperazine ring could improve solubility and pharmacokinetic profiles .

Properties

IUPAC Name

3-[3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c29-22(12-14-28-23(30)20-10-4-5-11-21(20)25-24(28)31)27-17-15-26(16-18-27)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,25,31)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMWOYMHKNBTSD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and cartilage degradation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors involved in inflammatory processes, thereby reducing inflammation and preventing cartilage degradation. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure: Quinazolinone Derivatives

Quinazolinone-based compounds are widely studied due to their diverse biological activities. For example:

  • 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one () shares the quinazolinone core but substitutes the N3 position with a phenoxypyridinyl group. This compound exhibits anticancer activity, likely due to intercalation or enzyme inhibition. In contrast, the target compound’s propyl-piperazine-cinnamyl chain may favor different binding modes, such as interaction with G-protein-coupled receptors (GPCRs) or kinases .
  • 1-Substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea/thiourea derivatives () demonstrate that substituents on the quinazolinone nitrogen significantly modulate bioactivity.

Piperazine-Containing Analogues

Piperazine is a common pharmacophore in drug design. A structurally related compound, 3-(3-(4-[(5-methylisoxazol-3-yl)methyl]piperazin-1-yl)propyl)quinoline (), replaces the cinnamyl group with a 5-methylisoxazole moiety. antimicrobial targets) .

Cinnamyl-Substituted Compounds

The (2E)-3-phenylprop-2-en-1-yl group in the target compound is structurally analogous to natural phenylpropenoids found in Populus species (), which exhibit anti-inflammatory and antibacterial properties. The cinnamyl group’s planar geometry and π-π stacking capability may enhance binding to hydrophobic enzyme pockets or DNA, similar to flavonoids analyzed in .

Physicochemical and Pharmacokinetic Properties

The table below hypothesizes key properties of the target compound based on structural analogs and QSAR principles ():

Property Target Compound 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one 3-(3-(4-[(5-Methylisoxazol-3-yl)methyl]piperazin-1-yl)propyl)quinoline
Molecular Weight (g/mol) ~495 ~349 ~394
LogP (Predicted) ~3.2 ~2.8 ~2.5
Hydrogen Bond Donors 2 1 0
Hydrogen Bond Acceptors 6 5 5
Solubility (mg/mL) Low (~0.01) Moderate (~0.1) Moderate (~0.1)
Bioactivity Prediction Anticancer, GPCR modulation Anticancer Antimicrobial

The higher logP of the target compound (vs. ’s analog) reflects the cinnamyl group’s lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-(3-OXO-3-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}PROPYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

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